molecular formula C7H8N2O3 B2473340 1h,3h,4h,6h,7h,8h-Pyrimido[4,3-c]morpholine-6,8-dione CAS No. 1552707-24-0

1h,3h,4h,6h,7h,8h-Pyrimido[4,3-c]morpholine-6,8-dione

Cat. No.: B2473340
CAS No.: 1552707-24-0
M. Wt: 168.152
InChI Key: SDXNPCXTNBUXSI-UHFFFAOYSA-N
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Description

1H,3H,4H,6H,7H,8H-Pyrimido[4,3-c]morpholine-6,8-dione is a fused heterocyclic compound featuring a pyrimidine core integrated with a morpholine ring system. Its molecular formula is C₁₁H₁₉N₃O₄, with a molecular weight of 257.29 g/mol .

Properties

IUPAC Name

3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-6-3-5-4-12-2-1-9(5)7(11)8-6/h3H,1-2,4H2,(H,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXNPCXTNBUXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=O)NC(=O)N21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h,3h,4h,6h,7h,8h-Pyrimido[4,3-c]morpholine-6,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a morpholine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

1h,3h,4h,6h,7h,8h-Pyrimido[4,3-c]morpholine-6,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 1H,3H,4H,6H,7H,8H-pyrimido[4,3-c]morpholine-6,8-dione exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of several cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrimido structure enhanced its cytotoxicity against human cancer cells .

Antiviral Properties
The compound has also been evaluated for its antiviral activity. In vitro studies suggest that it may inhibit viral replication in certain strains of viruses. Research published in Bioorganic & Medicinal Chemistry Letters reported that specific derivatives showed significant antiviral effects against herpes simplex virus .

Enzyme Inhibition
Another application is in enzyme inhibition. The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways associated with disease states. For example, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair .

Agricultural Science

Pesticidal Activity
this compound derivatives have been explored as potential pesticides. Research indicates that these compounds can act as effective insecticides or fungicides due to their ability to disrupt biological processes in pests. A study found that certain derivatives exhibited high toxicity against common agricultural pests while being less harmful to beneficial insects .

Herbicidal Properties
Additionally, this compound has been investigated for its herbicidal properties. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing new herbicides that could help manage weed populations without affecting crop yields adversely .

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research has shown that incorporating this compound into polymer matrices can improve their stability and resistance to degradation .

Nanomaterials
The compound's unique structure allows it to be used in the development of nanomaterials. Its incorporation into nanocomposites has been studied for applications in electronics and photonics due to its potential conductive properties .

Case Studies

Study Title Application Findings
Anticancer Activity of Pyrimido DerivativesMedicinal ChemistryEnhanced cytotoxicity against various cancer cell lines .
Antiviral Activity Against HSVMedicinal ChemistrySignificant inhibition of herpes simplex virus replication .
Insecticidal PropertiesAgricultural ScienceHigh toxicity against agricultural pests with low impact on beneficial insects .
Polymer Stability ImprovementMaterials ScienceImproved thermal and mechanical properties in polymer composites .

Mechanism of Action

The mechanism of action of 1h,3h,4h,6h,7h,8h-Pyrimido[4,3-c]morpholine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Structural Complexity : The target compound’s morpholine-pyrimidine fusion is less complex than ’s polycyclic indole derivatives (e.g., 6a–c), which exhibit poor solubility due to extended aromatic systems .
  • Synthetic Efficiency: reports low yields (33–65%) for pyrido-pyrrolo-pyrazino-indole diones, whereas pyrimido[1,6-a]pyrimidines () are synthesized via scalable amination/cyclization routes . The target compound’s synthesis may align more closely with ’s methods.
Physicochemical Properties
Property Target Compound 6H,13H-Pyrido[...]dione (6a) Pyrimido[1,6-a]pyrimidines
Melting Point (°C) Not reported 347.4–347.8 Not reported
Solubility Not reported Poor (THF/MeOH required) Varies by substituents
Purity ≥95% 33–65% yield ≥95% (commercial derivatives)
Key IR Data (cm⁻¹) Not reported 1701 (C=O stretch) 1700–1727 (C=O stretch)

Notable Trends:

  • Melting Points : High melting points (>275°C) in ’s compounds suggest strong intermolecular forces (e.g., hydrogen bonding via diones), which may also apply to the target compound .

Biological Activity

1H,3H,4H,6H,7H,8H-Pyrimido[4,3-c]morpholine-6,8-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential applications in drug development.

Chemical Structure

The structural formula of this compound can be represented as follows:

C8H8N4O2\text{C}_8\text{H}_8\text{N}_4\text{O}_2

This compound features a pyrimidine ring fused with a morpholine moiety and two carbonyl groups at positions 6 and 8.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance:

  • Cell Line Studies : In vitro studies demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The IC50 values for these compounds were reported to be in the range of 0.01 to 0.12 µM across different cell lines .
CompoundCell LineIC50 (µM)
1MCF-70.09
2A5490.03
3Colo-2050.01
4HCT-1160.12
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation by interfering with DNA synthesis .

Antibacterial Properties

The antibacterial activity of pyrimidine derivatives has been well documented. Compounds similar to this compound have shown effectiveness against various strains of bacteria:

  • In Vitro Studies : These compounds have been tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged from 32 to 128 µg/mL depending on the bacterial strain .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Other Biological Activities

In addition to anticancer and antibacterial properties, research indicates that compounds related to this compound may possess other beneficial activities:

  • Anti-inflammatory Effects : Some derivatives have shown promise as anti-inflammatory agents by inhibiting key inflammatory mediators such as TNF-alpha and IL-6 .
  • Antioxidant Activity : The antioxidant capacity was evaluated using DPPH radical scavenging assays. Compounds demonstrated varying degrees of free radical scavenging ability with IC50 values ranging from 18.33 to 31.27 µg/mL .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Study on Anticancer Activity : A study involving a series of pyrimidine derivatives showed that substituents on the pyrimidine ring significantly influenced cytotoxicity against cancer cells. The presence of electron-rich groups enhanced activity compared to standard drugs .
  • Antibacterial Evaluation : Another study assessed the antibacterial efficacy of various pyrimidine derivatives against multi-drug resistant strains. Results indicated that certain modifications led to improved activity against resistant strains .

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